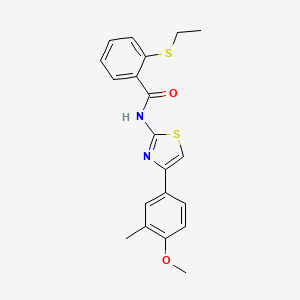

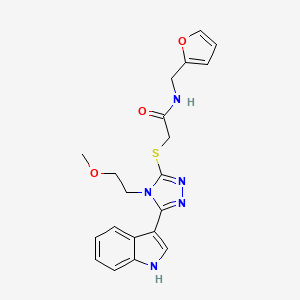

![molecular formula C18H15N5O2 B2957382 2-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide CAS No. 1396877-89-6](/img/structure/B2957382.png)

2-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

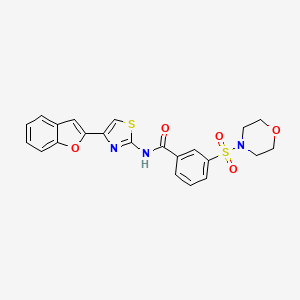

The compound “2-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide” is a complex organic molecule that contains a quinazoline and a pyrazolopyridine moiety. Quinazolines and pyrazolopyridines are both classes of nitrogen-containing heterocycles, which are often found in biologically active compounds .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Generally, quinazolines and pyrazolopyridines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Applications De Recherche Scientifique

Synthesis of Pyrazole Fused Heterocycles

This compound can be used in the synthesis of pyrazole fused heterocycles . An efficient method was developed for the synthesis of these heterocycles via the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation .

Anticancer Activity

Some of the synthesized pyrazole fused compounds showed in vitro cytotoxic activities almost comparable to the drug doxorubicin against the cervical HeLa cancer cell line and prostate DU 205 cancer cell line .

Enantioselective Synthesis

Pyrazolone derivatives, which this compound is a part of, have been used in enantioselective synthesis . The last decade has witnessed a rapid increase in the construction of chiral pyrazolone and pyrazole derivatives .

Synthesis of Pyrazolo[1,2-a]cinnolines

This compound can be used in the Rhodium (iii)-catalyzed redox-neutral annulation of pyrazolidinones with diazo compounds . This reaction provides a straightforward platform to access various pyrazolo [1,2-a]cinnolines, which have potential medicinal value .

Green Synthesis of Biologically Active 2,3-dihydroquinazolin-4(1H)-ones

An efficient approach for the green synthesis of biologically active 2,3-dihydroquinazolin-4(1H)-ones using a magnetic EDTA coated copper based nanocomposite has been developed . This method is applicable for the efficient synthesis of a wide range of substituted pyrazolo .

Antileishmanial Activity

A series of 2,3-dihydroquinazolin-4(1H)-one (DHQ) derivatives have been synthesized and tested for antileishmanial activity against extracellular promastigotes of L. donovoni . Among seventeen synthesized derivatives of DHQ, only five derivatives imparted good bioactivity .

Preparation of 2,3-dihydroquinazolin-4(1H)-one Derivatives

A new β-cyclodextrin-SO3H-assisted, convenient and efficient strategy for the preparation of 2,3-dihydroquinazolin-4(1H)-one derivatives in aqueous media is described . The catalyst can be readily recovered and reused for the next reaction for at least three runs without any significant impact on the yields of the products .

Efficient Approach to Quinazolin-4(3H)-ones

An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-b]pyridine derivatives, have been reported to exhibit in vitro cytotoxic activities against certain cancer cell lines

Mode of Action

Similar compounds have been found to inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the g2/m phase, and apoptosis of cancer cells .

Biochemical Pathways

Based on the reported mode of action of similar compounds, it can be inferred that this compound may affect pathways related to cell cycle regulation, apoptosis, and cell migration .

Result of Action

Similar compounds have been reported to exhibit cytotoxic activity against various cancer cell lines .

Propriétés

IUPAC Name |

2-(4-oxoquinazolin-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2/c24-17(19-9-13-10-21-23-8-4-3-7-16(13)23)11-22-12-20-15-6-2-1-5-14(15)18(22)25/h1-8,10,12H,9,11H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSWKTJRJPQKFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=C4C=CC=CN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,4-dimethoxybenzamide](/img/structure/B2957304.png)

![[4-(4-chlorophenyl)-1-piperazinyl]-1H-indazol-3-ylMethanone](/img/structure/B2957310.png)